molecular formula C14H17NO B11888641 6-Benzyl-6-azaspiro[2.5]octan-4-one

6-Benzyl-6-azaspiro[2.5]octan-4-one

Cat. No.: B11888641
M. Wt: 215.29 g/mol
InChI Key: QKYTURSBAUAOBW-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[25]octan-4-one is a chemical compound characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6-azaspiro[2.5]octan-4-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a benzylamine derivative with a suitable cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the desired functional groups and achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6-azaspiro[2.5]octan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The benzyl group or other substituents on the spiro ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Benzyl-6-azaspiro[2.5]octan-4-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azaspiro[2.5]octan-4-one involves its interaction with specific molecular targets and pathways. The benzyl group and spirocyclic structure allow it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
  • 6-Benzyl-6-azaspiro[4.5]decane
  • 6-Benzyl-6-azaspiro[3.5]nonane

Uniqueness

6-Benzyl-6-azaspiro[2.5]octan-4-one is unique due to its specific spirocyclic structure and the presence of a benzyl group attached to the nitrogen atom. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-6-azaspiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-11-15(9-8-14(13)6-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYTURSBAUAOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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